Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate
Overview
Description
Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring substituted with ethyl, hydroxymethyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Esterification: The carboxyl group can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Introduction of various functional groups at the methyl positions.
Scientific Research Applications
Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, its activity would be determined by its interaction with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
Methyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its physical and chemical properties.
Uniqueness
This compound is unique due to the presence of both hydroxymethyl and ethyl ester groups, which provide distinct reactivity and potential for functionalization compared to its analogs.
Properties
IUPAC Name |
ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-14-10(13)9-6(2)8(5-12)11-7(9)3/h11-12H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSDHVPETXCHSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279621 | |
Record name | ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5430-82-0 | |
Record name | NSC13429 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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